1-Ethanone, 1-[5-acetyl-6-(2-thienyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]-
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Overview
Description
1-[5-ACETYL-6-(2-THIENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]-1-ETHANONE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a subject of interest for researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-ACETYL-6-(2-THIENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]-1-ETHANONE typically involves the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenone, phenacyl bromides, α-tosyloxy ketones, ethyl bromoacetate, hydrazonoyl halides, α-chloroacetylacetone, and propargyl bromide in the presence of heteropolyacids under conventional heating conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[5-ACETYL-6-(2-THIENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
1-[5-ACETYL-6-(2-THIENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]-1-ETHANONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-[5-ACETYL-6-(2-THIENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]-1-ETHANONE involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Thiazoles: Found in many potent biologically active compounds, such as antimicrobial and antitumor agents.
Triazolopyrimidines: Attract interest due to their important pharmacological activities, such as antitumor and antimicrobial properties.
Uniqueness
1-[5-ACETYL-6-(2-THIENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]-1-ETHANONE is unique due to its fused triazole-thiadiazine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C12H10N4O2S2 |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-(5-acetyl-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)ethanone |
InChI |
InChI=1S/C12H10N4O2S2/c1-7(17)11-10(9-4-3-5-19-9)16(8(2)18)15-6-13-14-12(15)20-11/h3-6H,1-2H3 |
InChI Key |
WHJQNIDYNJHRFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N(N2C=NN=C2S1)C(=O)C)C3=CC=CS3 |
Origin of Product |
United States |
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